N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, an indole moiety, and an oxoacetamide linkage
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Mode of Action
It’s known that similar compounds work by interacting with their targets and causing changes that result in their biological activity
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their wide range of biological activities
Result of Action
Similar compounds have been found to exhibit a broad range of biological activities, suggesting that they have significant molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorophenyl Methylation: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxoacetamide Formation: The final step involves the acylation of the indole derivative with an oxoacetamide precursor, typically using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole moiety.
N-[(2-bromophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The methyl group on the indole moiety also contributes to its unique reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKJHQQDVVORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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